2-(Chloromethyl)-5-cyclopropylpyrazine
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Overview
Description
2-(Chloromethyl)-5-cyclopropylpyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with a chloromethyl group at the 2-position and a cyclopropyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-cyclopropylpyrazine typically involves the chloromethylation of 5-cyclopropylpyrazine. One common method includes the reaction of 5-cyclopropylpyrazine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-cyclopropylpyrazine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(azidomethyl)-5-cyclopropylpyrazine, while oxidation with potassium permanganate can produce this compound-1-oxide .
Scientific Research Applications
2-(Chloromethyl)-5-cyclopropylpyrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Biological Studies: Researchers explore the compound’s interactions with biological molecules to understand its potential as a therapeutic agent or a tool for studying biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-cyclopropylpyrazine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition of enzymatic activity or the disruption of DNA replication. Additionally, the cyclopropyl group may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
2-Chloromethyl-1,3-dioxolane: This compound also contains a chloromethyl group but differs in its ring structure, which affects its reactivity and applications.
2-Chloromethyl-4-methoxyl-3,5-dimethyl pyridine:
Uniqueness: 2-(Chloromethyl)-5-cyclopropylpyrazine is unique due to the combination of the pyrazine ring and the cyclopropyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1260670-82-3 |
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Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-(chloromethyl)-5-cyclopropylpyrazine |
InChI |
InChI=1S/C8H9ClN2/c9-3-7-4-11-8(5-10-7)6-1-2-6/h4-6H,1-3H2 |
InChI Key |
ALFNHKXNFUCWDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(N=C2)CCl |
Origin of Product |
United States |
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